![molecular formula C14H13ClN2O3S B5579239 N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide CAS No. 5270-90-6](/img/structure/B5579239.png)

N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

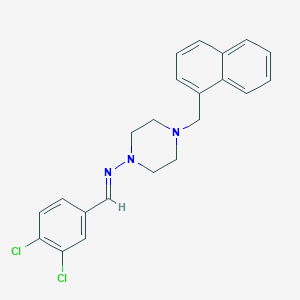

N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound with the linear formula C14H13ClN2O3S . Its CAS number is 329059-23-6 . It has a molecular weight of 324.788 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound consists of a central phenyl ring, which is substituted at one position by an acetamide group and at another position by a sulfonyl group that is itself attached to a 4-chlorophenyl group .Scientific Research Applications

Vibrational Spectroscopic Analysis

A study characterized the antiviral active molecule N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide, which shares structural similarities with N-(3-{[(4-chlorophenyl)sulfonyl]amino}phenyl)acetamide. The research utilized vibrational spectroscopy, including Raman and Fourier transform infrared spectroscopy, and density functional theory to investigate the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. The analysis confirmed stereo-electronic interactions contributing to stability, supported by natural bond orbital analysis and Hirshfeld surface insights into intermolecular contacts within the crystal structure (Jenepha Mary et al., 2022).

Structural and Thermal Characterization

Another study synthesized and characterized various sulfanilamide derivatives, including compounds structurally related to this compound. The research employed various spectroscopic methods and single-crystal X-ray diffraction to examine their crystal structures, conformational properties, and hydrogen bond networks. The thermal properties were evaluated using thermogravimetric and differential scanning calorimetric methods, revealing distinct thermal decomposition points and melting points for the derivatives. However, these compounds exhibited limited antibacterial activity and no antifungal activity (Lahtinen et al., 2014).

Molecular Docking and Anticancer Potential

A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, structurally similar to the compound of interest, synthesized the molecule and confirmed its structure through various spectroscopic techniques. The anticancer activity was evaluated through in silico modeling targeting the VEGFr receptor, suggesting potential therapeutic applications. The research highlights the importance of molecular docking studies in identifying promising anticancer compounds (Sharma et al., 2018).

Design and Synthesis for Antimicrobial Activity

A research project focused on the design and synthesis of compounds containing biologically active segments, including β-lactam drugs and sulfonamido groups. The synthesis involved multiple steps leading to the production of new compounds with significant biological activity, as indicated by their antibacterial and antifungal screening results. This study demonstrates the potential for designing multifunctional molecules with enhanced therapeutic properties (Fadel & Al-Azzawi, 2021).

properties

IUPAC Name |

N-[3-[(4-chlorophenyl)sulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O3S/c1-10(18)16-12-3-2-4-13(9-12)17-21(19,20)14-7-5-11(15)6-8-14/h2-9,17H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFZYVSXKXNZEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00967149 |

Source

|

| Record name | N-{3-[(4-Chlorobenzene-1-sulfonyl)amino]phenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5270-90-6 |

Source

|

| Record name | N-{3-[(4-Chlorobenzene-1-sulfonyl)amino]phenyl}ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00967149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(1-benzothien-5-ylcarbonyl)-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579156.png)

![(4aS*,7aR*)-4-(cyclobutylcarbonyl)-N-ethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5579158.png)

![N'-[4-(diethylamino)benzylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B5579170.png)

![6-ethyl-3-[(6-hydroxy-1,4-oxazepan-4-yl)carbonyl]-1,5-dimethylpyridin-2(1H)-one](/img/structure/B5579176.png)

![1-(2-chloro-4-fluorobenzyl)-N'-[(5-methyl-2-furyl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5579182.png)

![2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5579184.png)

![4-(4-{1-[2-(ethylthio)ethyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5579205.png)

![(1S*,5R*)-3-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5579213.png)

![1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B5579234.png)